molecular formula C10H9N3 B13158969 2-(7-Amino-1H-indol-1-yl)acetonitrile

2-(7-Amino-1H-indol-1-yl)acetonitrile

Cat. No.: B13158969
M. Wt: 171.20 g/mol
InChI Key: CXZZMPPQMAOWFR-UHFFFAOYSA-N
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Description

2-(7-Amino-1H-indol-1-yl)acetonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .

Preparation Methods

The synthesis of 2-(7-Amino-1H-indol-1-yl)acetonitrile typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of 7-aminoindole with acetonitrile under specific conditions. The reaction is often catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine, under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(7-Amino-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives.

Scientific Research Applications

2-(7-Amino-1H-indol-1-yl)acetonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Amino-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-(7-Amino-1H-indol-1-yl)acetonitrile can be compared with other indole derivatives such as:

What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(7-aminoindol-1-yl)acetonitrile

InChI

InChI=1S/C10H9N3/c11-5-7-13-6-4-8-2-1-3-9(12)10(8)13/h1-4,6H,7,12H2

InChI Key

CXZZMPPQMAOWFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CC#N

Origin of Product

United States

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